molecular formula C10H12O2 B080423 2,5-Dimethylphenylacetic acid CAS No. 13612-34-5

2,5-Dimethylphenylacetic acid

Cat. No. B080423
Key on ui cas rn: 13612-34-5
M. Wt: 164.2 g/mol
InChI Key: RUSCTNYOPQOXDJ-UHFFFAOYSA-N
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Patent
US08664424B2

Procedure details

To a 1000 ml autoclave, 105.0 g the said rectified 2,5-dimethylbenzyl chloride, 206.4 g triethylamine, 0.5 g palladium(II)bis(triphenylphosphine) diacetate, 122 g water and 262.5 g isopropyl alcohol are added. Nitrogen is inflated to replace the air for three times and the temperature is raised to 70° C. At 70° C.˜75° C., carbon monoxide is inflated until the pressure is not decreasing. After the reaction has finished, it is cooled to 40° C., then the pressure is relieved, and nitrogen is inflated to replace the air for three times again, the reaction solution is transferred into a 2000 ml four-neck flask and then 180.8 g 30% liquid caustic soda is added under the protection of nitrogen, which is stirred for 1 h at 60° C., then standing for layering. The upper layer is organic layer and the lower layer is water layer. 86.0 g 36% hydrochloric acid is added dropwise into the water layer until pH=1. The solution is kept, warm for 1 h and filtered, dried under vacuum to give 95.7 g 2,5-dimethylphenylacetic acid (85.7% yield). Finally, small amount of heavy metal capture agent and flocculant can be added into the filtrate and filtered again to give the catalyst. The gained catalyst after filtering can be recycled and reused.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
262.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
122 g
Type
solvent
Reaction Step One
Quantity
206.4 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
180.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4]Cl.[C]=[O:12].[OH-].[Na+].Cl.[CH:16]([OH:19])(C)C>C([O-])(=O)C.C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].O.C(N(CC)CC)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4][C:16]([OH:19])=[O:12] |f:2.3,6.7.8.9.10,^3:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CCl)C=C(C=C1)C
Name
Quantity
262.5 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]
Name
Quantity
122 g
Type
solvent
Smiles
O
Name
Quantity
206.4 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
liquid
Quantity
180.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
86 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 70° C.˜75° C.
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
the reaction solution is transferred into a 2000 ml four-neck flask
TEMPERATURE
Type
TEMPERATURE
Details
warm for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 95.7 g
YIELD: PERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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